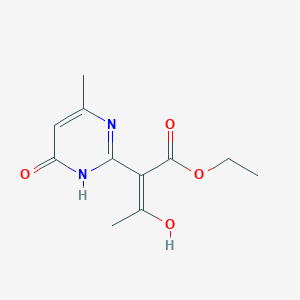

Ethyl2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate

Description

Ethyl 2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate (CAS: 1114597-79-3) is a pyrimidine-derived ester with the molecular formula C₁₁H₁₄N₂O₄ and a molecular weight of 238.24 g/mol . The compound features a pyrimidine ring substituted with a hydroxyl group at position 4, a methyl group at position 6, and an ethyl 3-oxobutanoate moiety at position 2. The compound is commercially available with a purity of ≥98% and requires storage in a dry, sealed environment, suggesting sensitivity to moisture or oxidation .

Properties

Molecular Formula |

C11H14N2O4 |

|---|---|

Molecular Weight |

238.24 g/mol |

IUPAC Name |

ethyl (Z)-3-hydroxy-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)but-2-enoate |

InChI |

InChI=1S/C11H14N2O4/c1-4-17-11(16)9(7(3)14)10-12-6(2)5-8(15)13-10/h5,14H,4H2,1-3H3,(H,12,13,15)/b9-7- |

InChI Key |

BRUHZPQVFQKHFC-CLFYSBASSA-N |

Isomeric SMILES |

CCOC(=O)/C(=C(/C)\O)/C1=NC(=CC(=O)N1)C |

Canonical SMILES |

CCOC(=O)C(=C(C)O)C1=NC(=CC(=O)N1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate typically involves multi-step organic reactions. One common method involves the condensation of ethyl cyanoacetate with aldehydes and thiourea in the presence of a catalyst such as potassium carbonate . This reaction proceeds under mild conditions and yields the desired pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield hydroxy derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of pyrimidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate has the following chemical properties:

- Molecular Formula : C11H14N2O4

- Molar Mass : 238.24 g/mol

- IUPAC Name : Ethyl (Z)-3-hydroxy-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)but-2-enoate

The compound features a pyrimidine ring with hydroxy and ylidene substituents, which may enhance its reactivity and biological interactions.

Chemistry

In the field of chemistry, Ethyl 2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate serves as a building block for synthesizing more complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing for the introduction of diverse functional groups into the pyrimidine structure. This versatility makes it valuable in synthetic organic chemistry.

Biology

Research into the biological activities of this compound has revealed potential antimicrobial and antiviral properties . Preliminary studies suggest that it may inhibit specific enzymes involved in microbial growth, indicating its potential as a therapeutic agent against infections. The compound's unique structure may facilitate interactions with biological targets, leading to various pharmacological effects.

Medicine

Ethyl 2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate is being investigated for its therapeutic potential in treating various diseases. Its structural features suggest possible applications in oncology, particularly as an antitumor agent . Studies have shown that similar pyrimidine derivatives exhibit significant growth inhibitory effects against cancer cell lines, warranting further exploration of this compound's efficacy.

Industry

In industrial applications, this compound is utilized in the production of pharmaceuticals , agrochemicals , and other fine chemicals. Its ability to act as a precursor in synthesizing biologically active compounds makes it a valuable asset in drug development and agricultural chemistry.

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activities of pyrimidine derivatives similar to Ethyl 2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate. Notable findings include:

- Antimicrobial Activity : Research has demonstrated that compounds derived from pyrimidines exhibit antimicrobial effects against various bacterial strains. Ethyl 2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate is hypothesized to possess similar properties due to its structural characteristics.

- Antitumor Potential : The compound has been evaluated for its growth inhibitory effects against multiple tumor cell lines using assays such as the MTT assay. These studies indicate a promising avenue for further research into its application in cancer therapy.

Mechanism of Action

The mechanism of action of Ethyl2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethyl 2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate and Analogues

Key Observations :

Heterocyclic Core : The target compound contains a pyrimidine ring, whereas analogues like 885953-80-0 feature a pyridine backbone. Pyrimidines generally exhibit higher polarity and hydrogen-bonding capacity due to the additional nitrogen atom .

Substituent Effects: The 4-hydroxy and 6-methyl groups in the target compound enhance hydrogen-bonding and hydrophobic interactions, respectively, which are critical for binding in biological systems .

Functional Group Diversity: The 3-oxobutanoate ester in the target compound contrasts with the carboximidamide group in 885953-80-0. Esters are prone to hydrolysis, whereas amidines are more stable under physiological conditions, influencing bioavailability .

Commercial and Research Relevance

- Availability: The target compound is priced at $840/5g (ChemDiv), reflecting its specialized synthetic complexity .

- Applications : Pyrimidine derivatives are widely explored as kinase inhibitors or antimicrobial agents. The target compound’s hydroxyl and keto groups may position it as a candidate for metal chelation or enzyme inhibition, though specific biological data are absent in the provided evidence .

Research Tools and Methodologies

- Crystallography : Programs like SHELX are critical for resolving tautomeric forms and hydrogen-bonding networks in pyrimidine derivatives .

- Computational Modeling : DFT-based studies (e.g., Becke’s exchange-correlation functional) can elucidate electronic properties and reactivity trends, aiding in the design of optimized analogues .

Biological Activity

Ethyl 2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, with a molecular formula of C11H14N2O4 and a molar mass of 238.24 g/mol, exhibits unique structural features that may influence its interaction with biological systems.

Chemical Structure and Properties

The compound is characterized by:

- A pyrimidine ring with hydroxy and ylidene substituents.

- Functional groups that may enhance its reactivity and biological interactions.

The synthesis typically involves multi-step organic reactions, emphasizing the importance of reaction conditions for achieving high yields and purity .

Antimicrobial Activity

Preliminary studies suggest that Ethyl 2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate may exhibit antimicrobial properties. It is hypothesized to interact with enzymes or receptors involved in microbial resistance, though further research is necessary to elucidate these interactions.

Antitumor Potential

The compound has been evaluated for its growth inhibitory effects against various tumor cell lines using assays such as the MTT assay. Similar compounds have shown significant antitumor activity, indicating a potential for Ethyl 2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate to exhibit similar effects .

The biological activity of this compound likely involves:

- Binding to specific enzymes or receptors , modulating their activity.

- Potential inhibition of enzymes associated with microbial growth, contributing to its antimicrobial effects.

This mechanism suggests that the compound could be further explored for therapeutic applications in treating infections or tumors.

Comparative Analysis with Similar Compounds

To better understand the unique properties of Ethyl 2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate, a comparison with structurally related compounds can be beneficial:

| Compound Name | CAS Number | Molecular Formula | Unique Features |

|---|---|---|---|

| Ethyl 6-methylpyrimidine-4-carboxylate | 148149-29-5 | C8H10N2O2 | Lacks hydroxy group but retains methyl substitution |

| Ethyl (2E)-2-(6-methyl-4-oxo-1H-pyrimidin-2-ylidene) | 119923-27-2 | C9H10N2O4 | Contains an oxo group instead of a hydroxy group |

| Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate | 72419-30-8 | C10H14N2O3 | Features an isopropyl group enhancing lipophilicity |

This table highlights the diversity among pyrimidine derivatives and underscores the unique combination of functional groups present in Ethyl 2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate, which may contribute to its distinct biological activities .

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activities of similar pyrimidine derivatives. For instance, compounds derived from pyrimidines have demonstrated:

- Antimicrobial effects against various bacterial strains.

- Antitumor activity against cancer cell lines, suggesting a broader application in oncology.

These findings support the hypothesis that Ethyl 2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate may possess similar beneficial properties, warranting detailed investigation into its pharmacological potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.